1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

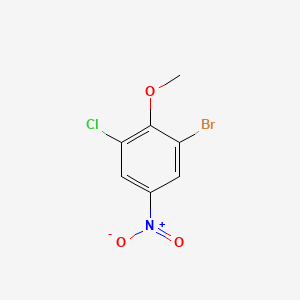

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3. This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Bromination: Addition of the bromine atom.

Chlorination: Introduction of the chlorine atom.

Methoxylation: Addition of the methoxy group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring

Activité Biologique

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene (C₇H₅BrClNO₃) is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromine atom, a chlorine atom, a methoxy group, and a nitro group, which contribute to its reactivity and potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and toxicology.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 228.48 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 1215205-94-9 |

This compound exhibits various biological activities primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, influencing cell signaling pathways and gene expression. The compound's interaction with cytochrome P450 enzymes suggests its role in metabolic transformations, which may affect drug metabolism and toxicity profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-substituted aromatic compounds, including this compound. The results are summarized in the table below:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | MRSA |

| Nitrofurantoin | 16 | MRSA |

| Ciprofloxacin | 8 | E. coli |

This data indicates that while this compound is less potent than some standard antibiotics, it still possesses notable antibacterial properties .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed in various cell lines. In vitro studies revealed that at higher concentrations, the compound exhibits cytotoxicity, potentially limiting its therapeutic applications. The following table summarizes cytotoxicity findings:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These results suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects .

Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene serves as a critical intermediate in the synthesis of various organic compounds. Its halogenated structure allows for multiple substitution reactions, making it valuable in the development of complex molecules.

Synthesis Processes

The compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions : It can be employed in Suzuki or Heck coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the development of synthetic drugs. Its derivatives may exhibit biological activity, making them potential candidates for drug development.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this precursor have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

Agrochemical Industry

This compound is also relevant in the agrochemical sector. It can be used as an intermediate for synthesizing pesticides and herbicides.

Case Study: Pesticide Development

A notable application involves its use in synthesizing fungicides. The compound's ability to undergo further reactions allows for the creation of effective agricultural chemicals that target specific pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its derivatives can be used to create polymers or coatings with enhanced characteristics.

Research Insights

Recent studies have focused on the thermal and mechanical properties of materials derived from this compound. These materials exhibit favorable properties for applications in electronics and packaging .

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-methoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAIBJCWYIVBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681473 |

Source

|

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-94-9 |

Source

|

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.